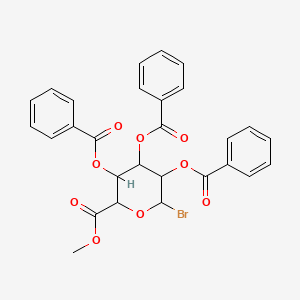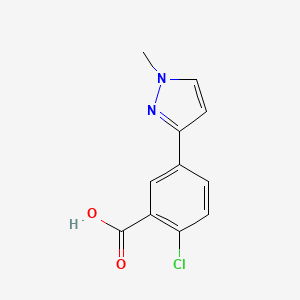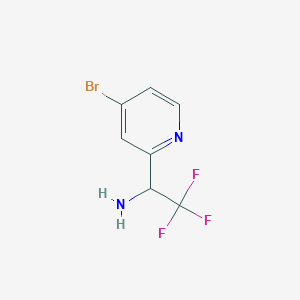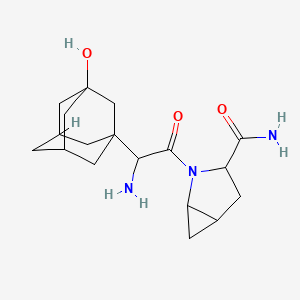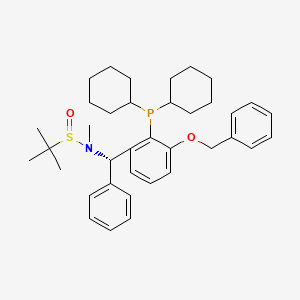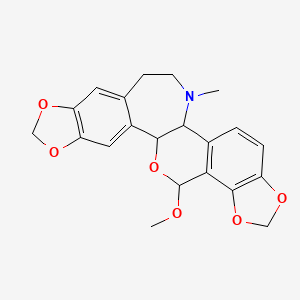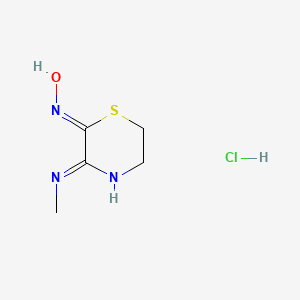
(NZ)-N-(3-methyliminothiomorpholin-2-ylidene)hydroxylamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(NZ)-N-(3-methyliminothiomorpholin-2-ylidene)hydroxylamine;hydrochloride is a synthetic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a morpholine ring, a hydroxylamine group, and a hydrochloride salt.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-(3-methyliminothiomorpholin-2-ylidene)hydroxylamine;hydrochloride typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with sulfur dichloride.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide.
Formation of the Hydroxylamine Group: The hydroxylamine group can be introduced through the reaction of the morpholine derivative with hydroxylamine hydrochloride.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.
Reduction: Reduction reactions may convert the compound into reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Oxides, nitroso compounds.
Reduction Products: Amines, alcohols.
Substitution Products: Alkylated or acylated derivatives.
科学的研究の応用
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (NZ)-N-(3-methyliminothiomorpholin-2-ylidene)hydroxylamine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- **N-(3-methylthiomorpholin-2-ylidene)hydroxylamine
- **N-(3-ethyliminothiomorpholin-2-ylidene)hydroxylamine
- **N-(3-methyliminothiomorpholin-2-ylidene)hydroxylamine;hydrobromide
Uniqueness
(NZ)-N-(3-methyliminothiomorpholin-2-ylidene)hydroxylamine;hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to similar compounds. Its hydrochloride salt form may also influence its solubility and stability.
特性
分子式 |
C5H10ClN3OS |
|---|---|
分子量 |
195.67 g/mol |
IUPAC名 |
(NZ)-N-(3-methyliminothiomorpholin-2-ylidene)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C5H9N3OS.ClH/c1-6-4-5(8-9)10-3-2-7-4;/h9H,2-3H2,1H3,(H,6,7);1H/b8-5-; |
InChIキー |
XAOYCJOQYOBFFF-HGKIGUAWSA-N |
異性体SMILES |
CN=C1/C(=N/O)/SCCN1.Cl |
正規SMILES |
CN=C1C(=NO)SCCN1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



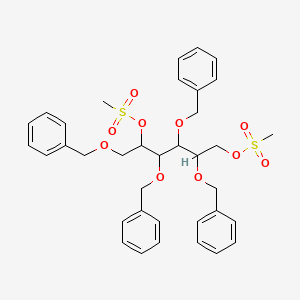

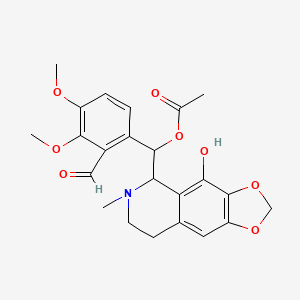
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxybutanoic acid; N-cyclohexylcyclohexanamine](/img/structure/B15124729.png)


